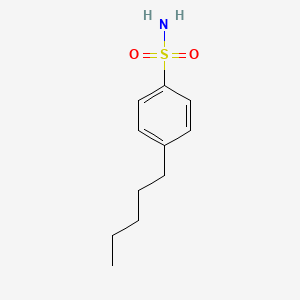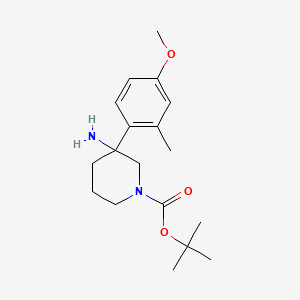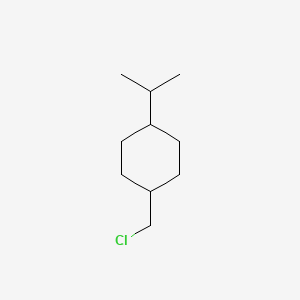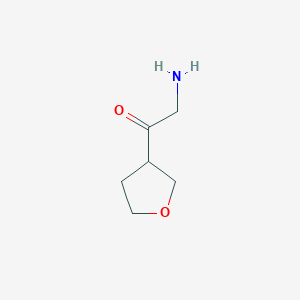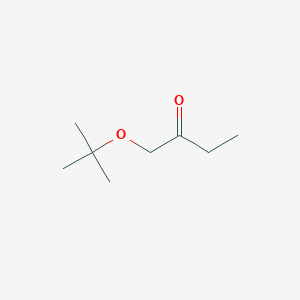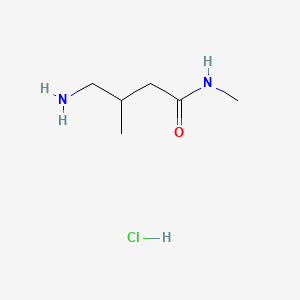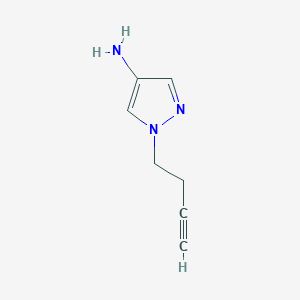
1-(3-Butyn-1-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-3-yn-1-yl group attached to the first nitrogen atom of the pyrazole ring and an amine group at the fourth position. The presence of the alkyne group (but-3-yn-1-yl) imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.
Comparaison Avec Des Composés Similaires
3-butyn-1-ol: An alkyne alcohol with similar reactivity but different functional groups.
1-(but-3-yn-1-yl)pyrrolidine: A pyrrolidine derivative with an alkyne group.
but-3-yn-1-ylbenzene: An aromatic compound with an alkyne group.
Uniqueness: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the alkyne group, which imparts distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
1-but-3-ynylpyrazol-4-amine |
InChI |
InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2 |
Clé InChI |
IVIOOGNRMGDBCX-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


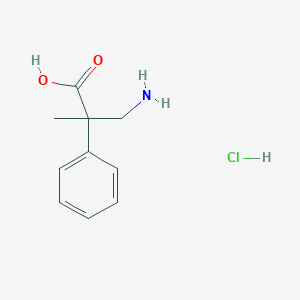
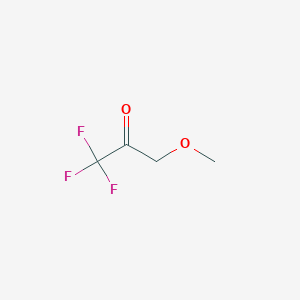


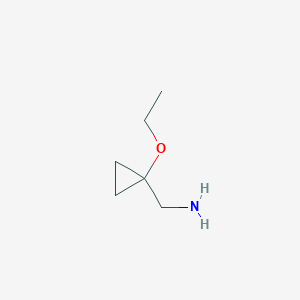
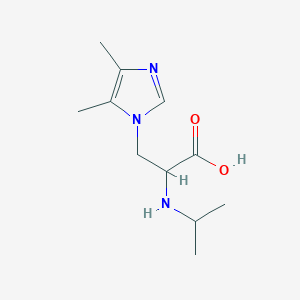
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
